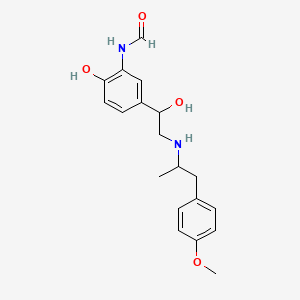
Formoterol
Overview
Description
Formoterol is an inhaled long-acting beta-2 agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a relatively new drug that has been developed to provide relief for those suffering from respiratory diseases. This compound has been found to be more effective than other long-acting beta-2 agonists due to its lower dose and longer duration of action.
Scientific Research Applications
1. Muscle Wasting in Cancer Cachexia
Formoterol has been studied for its potential in treating muscle wasting associated with cancer cachexia. Research suggests that a combination of this compound with myostatin/activin inhibition can reverse skeletal muscle loss and prolong survival in animal models. This treatment has shown promise in increasing food intake, reducing the number of metastases, and improving overall muscle mass and strength in mice with cancer cachexia (Toledo et al., 2016).
2. Protein Anabolism in Humans
This compound has been examined for its effects on whole body protein turnover in humans. A study indicated that it could stimulate protein anabolism, with gender-dimorphic effects on protein synthesis and turnover. In this study, this compound reduced protein breakdown in men and increased protein synthesis in women, suggesting its potential utility in treating conditions like sarcopenia (Lee et al., 2015).
3. Bronchodilation in Chronic Obstructive Pulmonary Disease (COPD)
Although primarily related to drug use, it's noteworthy that this compound's efficacy in improving lung function and controlling symptoms in COPD patients has been well-documented. It has been found effective in reducing symptoms, increasing symptom-free days, and improving overall lung function (Aalbers et al., 2002).
4. Airway Smooth Muscle Cells
This compound's effects on the contraction and calcium signaling of airway smooth muscle cells have been studied. This research provides insight into the mechanisms by which this compound relaxes smooth muscle cells, a critical aspect in understanding its therapeutic applications in respiratory diseases (Delmotte & Sanderson, 2010).
5. Treatment of Experimental Cancer Cachexia
This compound has been examined for its impact on heart function in the context of experimental cancer cachexia. It was found that while this compound reduced muscle weight loss and increased lean body mass in cachectic animals, it did not adversely affect heart function, suggesting a potential therapeutic role in cancer cachexia (Toledo et al., 2014).
6. Energy Expenditure and Fat Utilization
Research on this compound's effects on energy metabolism has shown that it can increase resting energy expenditure and fat utilization in humans without inducing significant tachycardia, offering potential applications in metabolic conditions like obesity (Lee et al., 2013).
Mechanism of Action
Target of Action
Formoterol is an inhaled long-acting beta2-adrenergic receptor agonist . It acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .
Mode of Action
This compound works like other β2 agonists, causing bronchodilation by relaxing the smooth muscle in the airway . This results in easier breathing for patients with conditions like asthma and chronic obstructive pulmonary disease (COPD) . A major clinical advantage of this compound over other inhaled beta-agonists is its rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) .
Biochemical Pathways
This compound stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . This leads to a cascade of biochemical reactions that result in the relaxation of bronchial smooth muscle . In addition, this compound has been found to decrease protein degradation in skeletal muscle by inhibiting the ubiquitin-proteasome pathway .
Pharmacokinetics
This compound is rapidly absorbed and inactivated via conjugation reactions to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces . This indicates that this compound has good bioavailability and is effectively eliminated from the body.
Result of Action
This compound has been shown to enhance the growth and survival of cells while protecting against stress . It contributes to restoring normal mitochondrial function and machinery, promoting a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport . This leads to improved respiratory function in patients with asthma and COPD .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to tobacco smoke, occupational dusts, and air pollution can exacerbate respiratory conditions like asthma and COPD, potentially affecting the efficacy of this compound . .
Future Directions
Formoterol is a valuable bronchodilator used in the maintenance treatment of COPD . It has a rapid onset of action (2-3 minutes), which is at least as fast as salbutamol, combined with a long duration of action (12 hours) - for this reason, treatment guidelines for asthma recommend its use as both a reliever and maintenance medication .
Biochemical Analysis
Biochemical Properties
Formoterol plays a crucial role in biochemical reactions by interacting with beta2-adrenergic receptors located on the surface of bronchial smooth muscle cells. Upon binding to these receptors, this compound activates adenylate cyclase via the Gs protein, leading to an increase in cyclic AMP (cAMP) levels. This cascade ultimately results in the relaxation of bronchial smooth muscle and bronchodilation . Additionally, this compound interacts with various enzymes and proteins involved in the cAMP signaling pathway, enhancing its bronchodilatory effects .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the respiratory system. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bronchial smooth muscle cells, this compound increases cAMP levels, leading to the activation of protein kinase A (PKA), which phosphorylates target proteins involved in muscle relaxation . Furthermore, this compound has been shown to enhance cell proliferation, viability, and neuroprotection against oxidative stress in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to beta2-adrenergic receptors, which triggers a series of intracellular events. Upon binding, this compound activates adenylate cyclase, increasing cAMP levels and subsequently activating PKA. PKA phosphorylates various downstream targets, leading to muscle relaxation and bronchodilation . Additionally, this compound’s effects on gene expression involve the modulation of transcription factors and the inhibition of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and prolonged activity, maintaining its bronchodilatory effects for up to 12 hours . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate potential desensitization of beta2-adrenergic receptors with chronic use . This desensitization may lead to reduced efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases energy expenditure and fat utilization without significant adverse effects . At higher doses, this compound can induce tachycardia, tremors, and other systemic effects . These threshold effects highlight the importance of dose optimization to balance therapeutic benefits and potential adverse effects.
Metabolic Pathways
This compound is primarily metabolized through direct glucuronidation at its phenolic hydroxyl group, followed by O-demethylation and further glucuronidation . These metabolic pathways involve enzymes such as UDP-glucuronosyltransferases and cytochrome P450 isoforms. The metabolism of this compound affects its bioavailability and duration of action, influencing its therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is administered as an inhalation solution, allowing direct delivery to the lungs . Within cells, this compound interacts with beta2-adrenergic receptors on the cell membrane, initiating its bronchodilatory effects . Additionally, this compound’s distribution is influenced by its lipophilicity, enabling it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it binds to beta2-adrenergic receptors . This localization is crucial for its activity, as it allows this compound to effectively modulate receptor-mediated signaling pathways. Post-translational modifications, such as phosphorylation, may further influence this compound’s targeting and function within specific cellular compartments .
properties
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40110071 | |
| Record name | (R,R)-Formoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.16e-02 g/L | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response. | |
| Record name | Arformoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
67346-49-0, 73573-87-2 | |
| Record name | Arformoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arformoterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formoterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arformoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R,R)-Formoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arformoterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




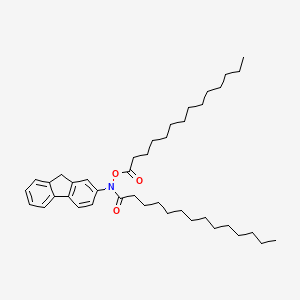

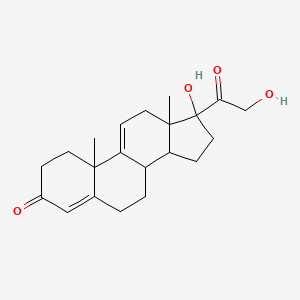



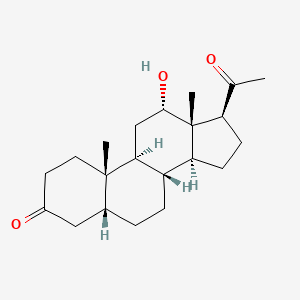
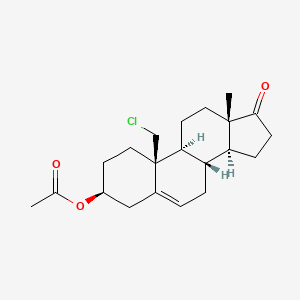
![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)
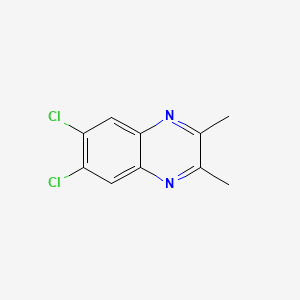
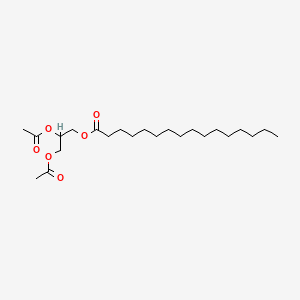

![n|A-[4-(4-aminopiperidin-1-yl)-2-benzyl-4-oxobutanoyl]-n-[(3r,4s)-1-cyclohexyl-3,4-dihydroxy-6-(pyridin-2-yl)hexan-2-yl]-l-histidinamide acetate(1:1)](/img/structure/B1210365.png)